molecular formula C18H22ClNO B12788588 Phenoxybenzamine impurity C CAS No. 902273-13-6

Phenoxybenzamine impurity C

Cat. No.: B12788588
CAS No.: 902273-13-6
M. Wt: 303.8 g/mol
InChI Key: WLTMPGQTCRBODG-UHFFFAOYSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling, the identification and quantification of all potential impurities in a pharmaceutical product, is a critical process throughout the lifecycle of a drug. grace.com It ensures that the final product is not only effective but also safe for patient consumption.

Regulatory Imperatives for Impurity Control

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances. ich.orggmpinsiders.com These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds. gally.ch The primary objective of these regulations is to ensure patient safety by minimizing exposure to potentially harmful substances. clearsynth.comjpionline.org The ICH Q3A(R2) guideline, for instance, provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu This includes setting acceptance criteria based on pharmacopoeial standards and safety data. ich.org

Impact on Active Pharmaceutical Ingredient (API) Quality and Integrity

The presence of impurities can significantly compromise the quality and integrity of an API. contractpharma.com Organic impurities, for example, can arise from various stages of the manufacturing process, including as by-products, intermediates, or degradation products. gally.chqingmupharm.com These impurities can affect the stability of the API, potentially leading to a decrease in potency or the formation of new, harmful degradation products over time. contractpharma.comstabilitystudies.in Even at trace levels, certain impurities can catalyze degradation reactions, such as hydrolysis or oxidation, thereby reducing the shelf life of the drug product. qingmupharm.comstabilitystudies.in

Overview of Phenoxybenzamine (B1677643) as a Parent Active Pharmaceutical Ingredient

Phenoxybenzamine is the parent API from which impurity C is derived. Understanding its chemical nature and therapeutic application provides context for the importance of controlling its related substances.

Chemical Classification and Therapeutic Area Context

Phenoxybenzamine is classified as a non-selective, irreversible alpha-adrenergic blocking agent. drugs.comnih.gov It is primarily used in the management of hypertensive episodes and sweating associated with pheochromocytoma, a tumor of the adrenal gland. drugs.commayoclinic.orgdrugbank.com By blocking alpha-adrenergic receptors, phenoxybenzamine causes vasodilation, leading to a reduction in blood pressure. drugs.comdrugbank.com

Importance of Related Substances Analysis for Phenoxybenzamine

Given its mechanism of action and the critical condition it treats, ensuring the purity of Phenoxybenzamine is paramount. The analysis of related substances, which are impurities with a chemical structure similar to the API, is a crucial aspect of its quality control. nifdc.org.cn Degradation studies have shown that Phenoxybenzamine can degrade, particularly in neutral or basic aqueous solutions, to form various by-products. researchgate.netresearchgate.net Therefore, robust analytical methods are required to detect and quantify these impurities to ensure the safety and efficacy of the final drug product. ingentaconnect.com

Definition and Research Scope of Phenoxybenzamine Impurity C

This compound is a specific chemical entity identified as a process-related impurity or a potential degradation product of Phenoxybenzamine. synzeal.com Its chemical name is N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine. synzeal.comallmpus.como2hdiscovery.co The research and analysis of this impurity are focused on its identification, characterization, and control to meet the stringent regulatory requirements for pharmaceutical products. The presence of this and other impurities necessitates the development of validated, stability-indicating analytical methods to ensure the quality of Phenoxybenzamine. researchgate.net

Chemical Compound Information

The following tables provide detailed information on Phenoxybenzamine and its Impurity C.

Table 1: Phenoxybenzamine

IdentifierValue
IUPAC NameN-(2-Chloroethyl)-N-(1-phenoxypropan-2-yl)benzylamine
CAS Number59-96-1
Molecular FormulaC18H22ClNO
Molecular Weight303.8 g/mol
Therapeutic ClassNon-selective alpha-adrenergic antagonist drugs.comnih.gov

Data sourced from PubChem and other chemical databases. nih.gov

Table 2: this compound

IdentifierValue
IUPAC NameN-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine nih.gov
CAS Number902273-13-6 synzeal.comallmpus.comnih.gov
Molecular FormulaC18H22ClNO synzeal.comallmpus.comnih.gov
Molecular Weight303.8 g/mol synzeal.comallmpus.comnih.gov
Relationship to APIProcess-related impurity/Degradation product synzeal.com

Data sourced from PubChem and commercial suppliers of pharmaceutical reference standards.

Nomenclature and Structural Variants in Academic Literature

The chemical designation of pharmaceutical impurities can be complex, with a single compound often referenced by multiple names and CAS (Chemical Abstracts Service) numbers in scientific publications and chemical databases. This is the case for this compound, which has been identified with two primary structural representations and corresponding identifiers.

The most frequently cited name for this compound is N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine. aquigenbio.comsynzeal.comcleanchemlab.comchemicea.comvenkatasailifesciences.com This nomenclature corresponds to the CAS number 902273-13-6. aquigenbio.comsynzeal.comcleanchemlab.comchemicea.como2hdiscovery.coallmpus.com This compound is recognized as a critical reference standard for the analytical method development and validation required for Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.com Its molecular formula is C18H22ClNO, and it has a molecular weight of 303.8 g/mol . aquigenbio.como2hdiscovery.coallmpus.comnih.gov

Table 1: Chemical Identifiers for the Primary Designation of this compound

IdentifierValueSource(s)
Chemical Name N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine aquigenbio.comsynzeal.comcleanchemlab.comchemicea.comvenkatasailifesciences.com
CAS Number 902273-13-6 aquigenbio.comsynzeal.comcleanchemlab.comchemicea.como2hdiscovery.coallmpus.com
Molecular Formula C18H22ClNO aquigenbio.como2hdiscovery.coallmpus.comnih.gov
Molecular Weight 303.8 g/mol aquigenbio.como2hdiscovery.coallmpus.comnih.gov
IUPAC Name N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine nih.gov
SMILES CC(CN(CCCl)CC1=CC=CC=C1)OC2=CC=CC=C2 synzeal.comnih.gov
InChIKey WLTMPGQTCRBODG-UHFFFAOYSA-N nih.gov

Detailed characterization data for this impurity is often supplied by manufacturers of reference standards to ensure compliance with regulatory guidelines. synzeal.com It plays a crucial role in quality control applications during the commercial production of Phenoxybenzamine. synzeal.com

An alternative designation for a related impurity, sometimes referred to as Phenoxybenzamine Impurity B, is (2Ξ)-N-(2-chloroethyl)-1-phenoxypropan-2-amine. pharmaffiliates.comdoveresearchlab.com This compound is associated with the CAS number 854881-53-1. pharmaffiliates.comdoveresearchlab.com The designation "(2Ξ)" indicates that the stereochemistry at the second carbon is not defined, representing a racemic mixture. nih.gov This compound has a molecular formula of C11H16ClNO and a molecular weight of 213.71 g/mol . nih.govpharmaffiliates.comncats.io

Table 2: Chemical Identifiers for the Alternate Designation

IdentifierValueSource(s)
Chemical Name (2Ξ)-N-(2-chloroethyl)-1-phenoxypropan-2-amine pharmaffiliates.comdoveresearchlab.com
CAS Number 854881-53-1 pharmaffiliates.comdoveresearchlab.com
Molecular Formula C11H16ClNO nih.govpharmaffiliates.comncats.io
Molecular Weight 213.71 g/mol pharmaffiliates.com
Synonyms N-(2-Chloroethyl)-1-phenoxypropan-2-amine, N-(2-Chloroethyl)-1-phenoxy-2-propanamine doveresearchlab.com

It is important for researchers and analytical chemists to be aware of these different nomenclatures and CAS numbers to ensure they are referencing the correct compound in their studies. The existence of these variants highlights the complexity of impurity profiling in pharmaceutical manufacturing and the importance of precise chemical identification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

902273-13-6

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine

InChI

InChI=1S/C18H22ClNO/c1-16(21-18-10-6-3-7-11-18)14-20(13-12-19)15-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3

InChI Key

WLTMPGQTCRBODG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCCl)CC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Structural Elucidation and Comprehensive Characterization of Phenoxybenzamine Impurity C

Molecular Identity and Core Chemical Structure

The fundamental identification of Phenoxybenzamine (B1677643) Impurity C is established through its precise chemical nomenclature and unique identifiers, which are detailed below.

Chemical Name: N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine

The systematic chemical name for Phenoxybenzamine Impurity C is N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine. researchgate.netnih.gov This nomenclature precisely describes the molecular architecture, indicating the presence of a benzyl (B1604629) group and a 2-chloroethyl group attached to a nitrogen atom, which is itself part of a 2-phenoxypropan-1-amine backbone.

Chemical Abstracts Service (CAS) Registry Number: 902273-13-6

This compound is uniquely identified by the CAS Registry Number 902273-13-6. researchgate.netnih.govnih.gov This identifier is universally recognized in chemical literature and databases, ensuring unambiguous reference to this specific impurity.

Empirical Formula: C18H22ClNO

The empirical formula for this compound is C18H22ClNO. researchgate.netnih.govnih.gov This formula represents the elemental composition of one molecule, consisting of eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.

Molecular Weight: 303.8 g/mol

The molecular weight of this compound is 303.8 g/mol . researchgate.netnih.gov This value is calculated based on the atomic weights of the constituent atoms in its empirical formula.

Below is an interactive data table summarizing the molecular identity of this compound.

PropertyValue
Chemical NameN-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine
CAS Registry Number902273-13-6
Empirical FormulaC18H22ClNO
Molecular Weight303.8 g/mol

Advanced Spectroscopic Characterization Methodologies

The definitive structural confirmation of complex organic molecules like this compound relies on advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for providing detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the unambiguous structural elucidation of organic compounds. This technique provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. For this compound, NMR analysis would be crucial to confirm the connectivity of the atoms and the specific arrangement of the benzyl, chloroethyl, and phenoxypropan-amine moieties.

While commercial suppliers of this compound state that the compound is provided with comprehensive characterization data, specific experimental ¹H and ¹³C NMR data, such as chemical shifts (δ), coupling constants (J), and signal multiplicities, are not publicly available in peer-reviewed literature or open-access databases. The synthesis and characterization of such impurities are often proprietary.

For illustrative purposes, a hypothetical data table of expected NMR signals is presented below. This table is based on established principles of NMR spectroscopy and typical chemical shifts for similar structural motifs.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.20-7.40 Multiplet 10H Aromatic protons (benzyl and phenoxy groups)
4.50 Multiplet 1H -O-CH-
3.80 Singlet 2H -N-CH₂-Ph
3.60 Triplet 2H -N-CH₂-CH₂-Cl
2.90 Triplet 2H -N-CH₂-CH₂-Cl
2.80 Multiplet 2H -CH-CH₂-N-

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
158.0 Aromatic C-O
139.0 Aromatic C (ipso, benzyl)
129.5 Aromatic CH
128.5 Aromatic CH
127.0 Aromatic CH
75.0 -O-CH-
58.0 -N-CH₂-Ph
55.0 -CH-CH₂-N-
53.0 -N-CH₂-CH₂-Cl
41.0 -N-CH₂-CH₂-Cl

It is imperative to note that the data presented in these tables are predictive and await experimental verification through the synthesis and subsequent detailed NMR analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (C₁₈H₂₂ClNO), the expected exact mass would be calculated and compared against the measured value, with a very low mass error (typically <5 ppm) confirming the molecular formula.

Expected HRMS Data for this compound

Parameter Value
Molecular Formula C₁₈H₂₂ClNO
Theoretical Exact Mass [M+H]⁺ 304.1463

This table is interactive. Users can sort data by clicking on the headers.

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure, acting as a "fingerprint" and confirming the connectivity of different structural units. Key fragmentation pathways for this compound would likely involve the cleavage of the C-N bonds, leading to characteristic fragments such as the benzyl cation (m/z 91) and fragments related to the chloroethyl and phenoxypropyl side chains.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group
3050 - 3030 C-H Stretch Aromatic
2980 - 2850 C-H Stretch Aliphatic (CH, CH₂, CH₃)
1600, 1500 C=C Stretch Aromatic Ring
1240 C-O Stretch Aryl Ether
1100 C-N Stretch Amine
750 - 700 C-H Bend Aromatic (monosubstituted)

This table is interactive. Users can sort data by clicking on the headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems containing chromophores like aromatic rings. The presence of the phenoxy and benzyl groups in this compound would result in characteristic UV absorption maxima. This technique is also valuable for quantitative analysis and assessing the purity of the compound by detecting the presence of other UV-absorbing impurities. The spectrum would likely exhibit a primary absorption band around 270-280 nm, which is characteristic of substituted benzene (B151609) rings.

Synthesis Pathways and Mechanistic Formation of Phenoxybenzamine Impurity C

Origins within Phenoxybenzamine (B1677643) Synthesis Processes

The synthesis of Phenoxybenzamine is a multi-step process, and like any complex chemical synthesis, it is susceptible to the generation of unintended byproducts. Phenoxybenzamine Impurity C has been identified as one such process-related impurity, necessitating its monitoring and control to ensure the quality and safety of the final drug substance.

This compound is recognized as a potential impurity in the synthesis of Phenoxybenzamine. Notably, the European Pharmacopoeia (EP) lists an impurity, Phenoxybenzamine EP Impurity A, which is chemically identical to this compound: (2Ξ)-N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine. This official recognition highlights its importance as a known process-related impurity that requires careful management during manufacturing.

Impurity NameChemical NameCAS Number
This compoundN-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine902273-13-6
Phenoxybenzamine EP Impurity A(2Ξ)-N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine902273-13-6

The formation of this compound can be traced back to specific intermediates and side reactions occurring during the synthesis of the parent molecule. A key precursor in the synthesis of Phenoxybenzamine is 1-phenoxypropan-2-ol. In the final stages of the synthesis, a chlorinating agent is used to introduce the chloroethyl group. It is at this stage that the formation of Impurity C is proposed to occur.

One of the proposed pathways for the formation of this compound involves the chlorination of a precursor alcohol. During the synthesis of Phenoxybenzamine, it is plausible that unreacted 1-phenoxypropan-2-ol, a key starting material, may persist into the final chlorination step. The chlorinating agents, such as thionyl chloride (SOCl₂) in the presence of hydrochloric acid (HCl), are not only reactive towards the intended intermediate but can also react with this residual alcohol. This side reaction results in the chlorination of the hydroxyl group of 1-phenoxypropan-2-ol, leading to the formation of 1-phenoxy-2-chloropropane. This chlorinated intermediate can then react with N-benzylethanolamine, another intermediate in the main synthesis pathway, to ultimately form this compound.

The profile of impurities in the synthesis of Phenoxybenzamine is significantly influenced by various reaction conditions. While specific studies detailing the precise impact of these conditions on the formation of this compound are not extensively available in the public domain, general principles of organic synthesis suggest that factors such as temperature, pH, and the stoichiometry of reagents play a crucial role.

For instance, elevated temperatures during the chlorination step could potentially increase the rate of side reactions, leading to a higher yield of Impurity C. The pH of the reaction mixture can also affect the reactivity of the functional groups involved. The presence of excess chlorinating agent would likely drive the unwanted chlorination of the precursor alcohol, thereby increasing the formation of the impurity. Careful optimization and control of these parameters are therefore essential to minimize the generation of this compound and ensure the purity of the final active pharmaceutical ingredient.

Proposed Synthetic Intermediates and Side Reactions Leading to Impurity C Formation

Degradation Pathways of Phenoxybenzamine Yielding Related Substances

Beyond its formation during synthesis, impurities related to Phenoxybenzamine can also arise from the degradation of the parent drug molecule under various conditions. Understanding these degradation pathways is critical for establishing appropriate storage conditions and shelf-life for the drug product.

Kinetic Studies of Phenoxybenzamine Degradation in Varying Conditions

The stability of Phenoxybenzamine is influenced by factors such as pH and temperature. Kinetic studies have been conducted to elucidate the rate and mechanism of its degradation. The degradation of Phenoxybenzamine has been shown to be pH-dependent.

One study investigated the decomposition of Phenoxybenzamine in a 1:1 absolute ethanol:water solution and found that the rate of cyclization, a key step in its degradation, is pH-dependent. The study determined the pKa of the conjugate acid of Phenoxybenzamine to be 5.01 and the specific rate constant for cyclization to be 0.293 min⁻¹. The subsequent solvolysis of the cyclized intermediate was found to be pH-independent with a rate constant of 0.0289 min⁻¹ researchgate.net.

The following table summarizes the kinetic data from this study:

ParameterValueConditions
pKa of Phenoxybenzamine conjugate acid5.011:1 absolute ethanol:water
Specific rate constant for cyclization (k_cyclization)0.293 min⁻¹1:1 absolute ethanol:water
Rate constant for solvolysis (k_solvolysis)0.0289 min⁻¹1:1 absolute ethanol:water, pH-independent

These kinetic studies provide valuable insights into the stability of Phenoxybenzamine and the conditions under which degradation is more likely to occur. While these studies primarily focus on the degradation of the parent drug, the formation of various degradation products, which may include substances structurally related to Impurity C, is an inherent part of this process. Further research specifically tracking the formation of N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine during Phenoxybenzamine degradation under various stress conditions would provide a more complete picture of its origins.

Identification of Specific Degradation Products and Their Structural Relationships to Impurity C

Forced degradation studies of Phenoxybenzamine have identified several degradation products, providing a clearer picture of its stability profile. Under neutral or basic aqueous conditions, Phenoxybenzamine undergoes rapid degradation. The primary degradation product identified is Phenoxybenzamine hydroxide (B78521) (PBA-OH) . Another significant degradation product that has been identified and synthesized is Phenoxybenzamine nitrile (PBA-CN) . researchgate.netnih.gov

This compound, chemically identified as N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine , shares a very close structural resemblance to the parent drug, Phenoxybenzamine, which is (RS)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine. The key difference lies in the position of the phenoxy group on the propyl chain. This structural similarity strongly suggests that Impurity C is formed through a degradation pathway involving an intramolecular rearrangement.

Compound NameStructureRelationship to Impurity C
Phenoxybenzamine (RS)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amineIsomer of Impurity C
This compound N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amineThe subject of this article
Phenoxybenzamine hydroxide (PBA-OH) N-Benzyl-N-(2-hydroxyethyl)-1-phenoxypropan-2-amineFormed by hydrolysis of the aziridinium (B1262131) ion intermediate, a potential precursor to Impurity C
Phenoxybenzamine nitrile (PBA-CN) 3-(N-benzyl-2-phenoxypropanamido)propanenitrileA degradation product formed under specific conditions
Aziridinium Ion Intermediate A transient, cyclic intermediateA key reactive intermediate in the degradation of Phenoxybenzamine and the hypothesized formation of Impurity C

Role of Environmental Factors in Degradation-Induced Impurity Formation (e.g., oxidative stress, hydrolytic conditions)

Environmental factors play a critical role in the degradation of Phenoxybenzamine and the subsequent formation of impurities.

Hydrolytic Conditions: The presence of water, particularly under neutral to basic pH, is a major driver of Phenoxybenzamine degradation. The primary mechanism involves the intramolecular cyclization of the N-(2-chloroethyl) group to form a highly reactive aziridinium ion intermediate. This intermediate is susceptible to nucleophilic attack by water, leading to the formation of Phenoxybenzamine hydroxide (PBA-OH). It is hypothesized that this same aziridinium intermediate is a crucial precursor to the formation of this compound through a rearrangement mechanism. The rate of decomposition of Phenoxybenzamine has been shown to be pH-dependent.

Oxidative Stress: While hydrolysis is the more extensively studied degradation pathway, oxidative stress can also contribute to the degradation of pharmaceutical compounds. For a molecule like Phenoxybenzamine, potential sites for oxidation include the tertiary amine and the benzyl (B1604629) group. Although specific studies detailing the oxidative degradation products of Phenoxybenzamine leading to Impurity C are not prevalent in the reviewed literature, it is a factor that cannot be entirely ruled out in long-term stability. However, the structural nature of Impurity C strongly points towards a rearrangement mechanism rather than a direct oxidative transformation.

Mechanistic Hypotheses for Impurity C Generation

The formation of this compound is not a simple degradation process but likely involves a sophisticated intramolecular rearrangement.

Investigation of Proposed Chemical Transformation Mechanisms

The most plausible mechanism for the formation of this compound from Phenoxybenzamine proceeds through the formation of a common aziridinium ion intermediate.

Step 1: Formation of the Aziridinium Ion Phenoxybenzamine, containing a tertiary amine and a 2-chloroethyl group, undergoes an intramolecular nucleophilic substitution (cyclization) to form a highly strained, three-membered aziridinium ring. This is a well-established reaction for haloalkylamines.

Step 2: Regioselective Ring Opening and Rearrangement The formed aziridinium ion is a potent electrophile. While it can be attacked by external nucleophiles like water, it can also undergo intramolecular rearrangement. It is hypothesized that the phenoxy group, or more specifically the ether oxygen, can act as an internal nucleophile. A plausible mechanism involves the attack of the ether oxygen on one of the carbons of the aziridinium ring. This would lead to a transient bicyclic intermediate which, upon rearrangement and subsequent ring-opening of the aziridinium ring by the displaced chloride ion, would result in the formation of the thermodynamically stable this compound. The regioselectivity of the aziridinium ring-opening is a key factor, and in this intramolecular context, steric and electronic factors would dictate the pathway that leads to the rearranged product.

Thermodynamic and Kinetic Driving Forces in Impurity Formation

The formation of this compound is governed by both thermodynamic and kinetic factors.

Thermodynamic Driving Forces: The primary thermodynamic driving force for the initial cyclization to the aziridinium ion is the formation of a more stable chloride ion from the covalent C-Cl bond. Although the aziridinium ring is highly strained, its formation is often reversible. The subsequent rearrangement to form Impurity C would be driven by the formation of a more thermodynamically stable isomer. The relative stability of Phenoxybenzamine and Impurity C would depend on subtle conformational and electronic effects, but the formation of the impurity suggests it may represent a thermodynamic sink under certain degradation conditions.

ParameterInfluence on Impurity C Formation
Enthalpy (ΔH) The formation of the strained aziridinium ring is enthalpically unfavorable. However, the subsequent rearrangement to a potentially more stable isomeric structure (Impurity C) could be enthalpically driven.
Entropy (ΔS) The initial intramolecular cyclization leads to a decrease in entropy. The overall entropy change for the formation of Impurity C would depend on the entire reaction coordinate.
Gibbs Free Energy (ΔG) For the impurity to form spontaneously, the overall Gibbs free energy of the reaction must be negative. This would be influenced by the stability of the final product and the reaction conditions (temperature, pH).

Kinetic Driving Forces: The rate of formation of Impurity C is dependent on the kinetics of several steps, primarily the formation of the aziridinium ion and its subsequent rearrangement.

Rate of Aziridinium Ion Formation: The rate of this intramolecular cyclization is influenced by the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon bearing the chlorine. The pH of the medium can significantly affect this rate, as the unprotonated amine is the reactive species.

Rate of Rearrangement: The kinetics of the rearrangement of the aziridinium ion to form Impurity C would be dependent on the activation energy required for the intramolecular nucleophilic attack and subsequent bond reorganizations. This is likely the rate-determining step for the formation of this specific impurity.

The study of degradation kinetics of similar haloalkylamines often reveals pseudo-first-order kinetics under specific conditions, suggesting that the concentration of the parent drug is the primary determinant of the degradation rate.

Advanced Analytical Methodologies for Detection and Quantification of Phenoxybenzamine Impurity C

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of the API from its related substances. High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed technique due to its versatility, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a stability-indicating HPLC method is a meticulous process that involves the systematic optimization of several chromatographic parameters to achieve the desired separation of Phenoxybenzamine (B1677643) Impurity C from the parent drug and other potential impurities.

The choice of the stationary phase is paramount in achieving the necessary selectivity and resolution. For the separation of phenoxybenzamine and its impurities, which include both polar and non-polar characteristics, a polar-embedded reversed-phase column is often advantageous. A Thermo Scientific Acclaim™ Polar Advantage (PA) column is a suitable choice. thermofisher.com These columns possess a novel, patented surface chemistry that is compatible with highly aqueous mobile phases, a feature beneficial for retaining and resolving polar impurities. elementlabsolutions.com The embedded polar group also provides alternative selectivity compared to traditional C18 columns, which can be crucial for separating structurally similar impurities.

Table 1: Characteristics of a Suitable Stationary Phase for Phenoxybenzamine Impurity C Analysis

Parameter Specification Benefit for Impurity Analysis
Stationary Phase Acclaim™ Polar Advantage (PA) Polar-embedded phase offers unique selectivity for polar and non-polar analytes.
Particle Size 3 µm or 5 µm Provides a balance between high efficiency and moderate backpressure.
Pore Size 120 Å Appropriate for small molecules like phenoxybenzamine and its impurities.
pH Range 2 to 8 Offers flexibility in mobile phase pH optimization. elementlabsolutions.com

| USP Designation | L60 | Meets pharmacopeial standards for polar-embedded phases. elementlabsolutions.com |

The mobile phase composition, including the organic solvent, aqueous phase, and any additives, directly influences the retention and elution of analytes. For the reversed-phase separation of this compound, a common mobile phase consists of a mixture of acetonitrile and water. sielc.com The addition of an acidifier, such as phosphoric acid or formic acid, is often necessary to ensure good peak shape for amine-containing compounds by suppressing the ionization of silanol groups on the silica-based stationary phase. sielc.com For mass spectrometry compatibility, a volatile acid like formic acid is preferred. sielc.com

Gradient elution, where the proportion of the organic solvent is increased over time, is typically required to elute impurities with a wide range of polarities within a reasonable timeframe. A well-optimized gradient ensures that early-eluting polar impurities are well-retained and separated, while late-eluting non-polar impurities are eluted with good peak shape.

Table 2: Illustrative Gradient Elution Program for Phenoxybenzamine Impurity Profiling

Time (minutes) % Acetonitrile % Aqueous (with 0.1% Formic Acid) Elution Profile
0.0 30 70 Initial hold for equilibration and retention of polar impurities.
20.0 70 30 Gradual increase in organic solvent to elute Phenoxybenzamine and Impurity C.
25.0 90 10 Steeper gradient to elute any highly non-polar impurities.
30.0 90 10 Hold to ensure complete elution.
31.0 30 70 Return to initial conditions.

This is a hypothetical gradient program and requires optimization based on the specific column dimensions and system dwell volume.

Controlling the column temperature is crucial for reproducible chromatography. An elevated temperature, typically between 30°C and 40°C, can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer rates. However, the stability of the analytes at the chosen temperature must be considered.

The flow rate affects both the analysis time and the separation efficiency. A lower flow rate generally leads to better resolution but longer run times. The optimal flow rate is a compromise between these factors and is also dependent on the column's internal diameter and particle size. For a standard 4.6 mm internal diameter column packed with 5 µm particles, a flow rate of 1.0 mL/min is a common starting point.

The selection of an appropriate UV detection wavelength is critical for achieving the desired sensitivity and selectivity for this compound. An application note for the separation of phenoxybenzamine and its related impurities suggests a UV detection wavelength of 219 nm. thermofisher.com This wavelength likely corresponds to a region of significant absorbance for both the API and its impurities, allowing for their sensitive detection. To ensure the chosen wavelength is optimal, a UV spectral analysis of Phenoxybenzamine and Impurity C should be performed to identify the wavelength of maximum absorbance (λmax) for the impurity, which will maximize the detection sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hyphenated Techniques

While HPLC with UV detection is a powerful tool for quantification, it often lacks the specificity required for the unambiguous identification and structural elucidation of unknown impurities. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provide a powerful solution by coupling the separation power of LC with the mass-analyzing capabilities of MS.

LC-MS has been instrumental in the identification of degradation products of phenoxybenzamine, such as phenoxybenzamine hydroxide (B78521) (PBA-OH) and phenoxybenzamine nitrile (PBA-CN). nih.govresearchgate.net For the analysis of this compound, LC-MS can provide crucial information for its identification and confirmation.

A typical LC-MS system for impurity profiling would employ an electrospray ionization (ESI) source, which is well-suited for the ionization of polar and semi-polar molecules like phenoxybenzamine and its impurities. Operating in the positive ion mode is generally effective for amine-containing compounds.

For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be utilized. In an LC-MS/MS experiment, a specific precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and can be used for accurate quantification of the impurity even at trace levels.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation (if any)
Phenoxybenzamine PBA
This compound -
N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine -
Phenoxybenzamine hydroxide PBA-OH
Phenoxybenzamine nitrile PBA-CN
Acetonitrile -
Phosphoric acid -

Analytical Method Validation Parameters for Robust Quantification

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation demonstrates that the method consistently produces results that are accurate and precise. For quantifying impurities like this compound, several key parameters are evaluated.

Specificity is the ability of the method to provide a response that is exclusively from the target analyte, without interference from other components such as the API, other impurities, or degradation products. youtube.com Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. youtube.com In the context of HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from the peaks of Phenoxybenzamine and other related substances. This is typically confirmed by analyzing spiked samples or samples from forced degradation studies where multiple components are present. scielo.br

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For impurity quantification, the range is typically from the Limit of Quantitation (QL) to 120% of the specification limit. scielo.br The relationship between concentration and analytical response is typically evaluated by linear regression analysis.

Table 1: Example Linearity Data for this compound

Concentration (µg/mL) Peak Area Response
0.5 (QL) 5,120
1.0 10,350
2.5 25,500
5.0 50,980
7.5 76,150
10.0 101,200
12.0 (120%) 122,500
Regression Equation y = 10150x - 25

| Correlation Coefficient (r²) | 0.9995 |

This table contains simulated data for illustrative purposes.

Accuracy describes the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known concentration (spiked sample) and expressing the result as a percentage of recovery. ui.ac.id

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ui.ac.id It is usually assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, for example, on different days, with different analysts, or different equipment.

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.

Table 2: Example Accuracy and Precision Data for this compound

Concentration Level (µg/mL) Accuracy (% Recovery) Precision (% RSD)
Low (QL) 98.5% 2.1%
Medium (100% of specification) 101.2% 1.5%

| High (120% of specification) | 100.5% | 1.3% |

This table contains simulated data for illustrative purposes.

The Detection Limit (DL), often referred to as the Limit of Detection (LOD), is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. sps.nhs.uknih.gov

The Quantitation Limit (QL), or Limit of Quantitation (LOQ), is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govresearchgate.net The QL is a critical parameter for methods used to quantify impurities, as it defines the lower boundary of the analytical range. scielo.br

These limits can be determined through several methods, including:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the DL, and a ratio of 10:1 is used for the QL.

Based on the Standard Deviation of the Response and the Slope: This statistical method uses the formula:

DL = 3.3 * (σ / S)

QL = 10 * (σ / S)

Where σ is the standard deviation of the response (often from blank measurements) and S is the slope of the calibration curve.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation (if used)
Phenoxybenzamine PBA
This compound (N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine) -
Phenoxybenzamine hydroxide PBA-OH

Method Robustness and System Suitability Testing

The reliability of any analytical method for quantifying impurities is contingent upon its robustness and the consistent performance of the analytical system. Robustness testing ensures that the method remains unaffected by small, deliberate variations in procedural parameters, while system suitability testing confirms the analytical system is fit for its intended use on the day of analysis.

Method Robustness: The robustness of a chromatographic method for this compound is evaluated by intentionally varying critical method parameters and observing the impact on the results. This process helps to identify the operational limits of the method and ensures its reliability during routine use. Key parameters that are typically investigated include the pH of the mobile phase, column temperature, mobile phase composition, and flow rate. The method is considered robust if the results remain within predefined acceptance criteria, such as maintaining baseline separation between Phenoxybenzamine and Impurity C.

For instance, a robustness study might involve analyzing a sample containing Phenoxybenzamine and this compound while systematically altering these parameters. The success of the study is determined by assessing parameters like resolution (Rs), peak asymmetry (tailing factor), and the relative standard deviation (RSD) of the impurity concentration. A high success rate across the tested variables indicates a robust method.

Interactive Table: Example Parameters for a Robustness Study of an HPLC Method for this compound

ParameterVariation Level 1Nominal ValueVariation Level 2Acceptance Criterion
Mobile Phase pH 2.83.03.2Resolution (Rs) between Phenoxybenzamine and Impurity C > 2.0
Column Temperature 33°C35°C37°CTailing Factor for Impurity C < 1.5
Flow Rate 0.9 mL/min1.0 mL/min1.1 mL/min%RSD of Impurity C area < 5.0%
% Organic Solvent 48%50%52%No significant change in retention time

System Suitability Testing (SST): Before conducting any sample analysis, system suitability testing is performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution, which may contain Phenoxybenzamine and a known quantity of this compound, to verify the system's precision, resolution, and sensitivity. These tests confirm that the equipment is capable of providing accurate and reproducible data for the specific analysis.

Interactive Table: Typical System Suitability Parameters and Criteria

ParameterTestAcceptance Criteria
Precision Five or six replicate injections of the standard solutionRelative Standard Deviation (RSD) of peak areas ≤ 2.0%
Resolution Measurement of the separation between the Phenoxybenzamine peak and the Impurity C peakResolution (Rs) ≥ 2.0
Peak Symmetry Calculation of the tailing factor for the this compound peakTailing factor ≤ 1.5
Sensitivity Signal-to-noise ratio of the Impurity C peak at the limit of quantification (LOQ)S/N ratio ≥ 10

Development and Application of Reference Standards

The availability of a well-characterized reference standard for this compound is fundamental for accurate analytical testing. Reference standards serve as the benchmark against which test samples are compared, making their purity and identity crucial for achieving scientifically valid results.

Preparation and Comprehensive Characterization of this compound Reference Material

When a reference standard for an impurity like this compound is not available from official pharmacopeial sources, it must be prepared, typically through chemical synthesis, to obtain a highly purified material. Following synthesis, the compound undergoes rigorous characterization to confirm its identity, purity, and potency. This comprehensive characterization is essential for its qualification as a reference material.

The structural identity of the synthesized this compound is confirmed using a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence of the molecule's structure. The purity of the reference material is typically determined using a high-performance liquid chromatography (HPLC) method.

Interactive Table: Techniques for Characterization of this compound Reference Standard

Analytical TechniquePurposeInformation Obtained
¹H and ¹³C NMR Spectroscopy Structural ElucidationConfirms the chemical structure, connectivity of atoms, and chemical environment.
Mass Spectrometry (MS) Molecular Weight VerificationDetermines the molecular weight and provides fragmentation patterns to support structural identity.
Infrared (IR) Spectroscopy Functional Group IdentificationIdentifies characteristic functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the chromatographic purity of the compound (e.g., >98%).
Residual Solvent Analysis (GC) Impurity ProfilingQuantifies the amount of any remaining solvents from the synthesis process.
Water Content (Karl Fischer) Impurity ProfilingMeasures the water content in the reference material.

Establishment of Traceability to Pharmacopeial Standards (e.g., USP, EP)

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations. For pharmaceutical analysis, this often means establishing traceability to primary reference standards provided by pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

When an official pharmacopeial standard for this compound exists, a newly synthesized batch (a secondary standard) must be qualified against it. This comparison demonstrates that the in-house standard has the same properties and purity as the primary standard. This process is documented in a Certificate of Analysis (CoA), which accompanies the reference standard and meets regulatory compliance requirements. If a primary pharmacopeial standard is not available, the in-house material, having been rigorously characterized as described in section 4.3.1, can be established as a primary standard itself.

Strategic Use in Analytical Method Development and Validation

The qualified reference standard for this compound is indispensable throughout the lifecycle of an analytical method. Its primary uses are in the development and validation of stability-indicating methods designed to separate and quantify the impurity in the presence of the API and other related substances.

During method development, the reference standard is used to:

Optimize chromatographic conditions (e.g., mobile phase, column, temperature) to achieve adequate separation (specificity) from the API and other impurities.

Determine the detection wavelength or mass transition for optimal sensitivity.

During method validation, the reference standard is critically important for evaluating several performance characteristics to demonstrate that the method is suitable for its intended purpose.

Interactive Table: Role of the Reference Standard in Method Validation

Validation ParameterRole of this compound Reference Standard
Specificity Used to confirm that the method can unequivocally assess the impurity in the presence of the API and other potential impurities without interference.
Linearity A series of dilutions are prepared from the reference standard to establish a calibration curve and demonstrate a linear relationship between concentration and detector response.
Accuracy (Recovery) Known amounts of the reference standard are added ("spiked") into samples of the drug product and analyzed to ensure the method can accurately measure the true amount of the impurity.
Precision The reference standard is analyzed repeatedly to assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Detection (LOD) The lowest concentration of the reference standard that can be reliably detected by the method is determined.
Limit of Quantitation (LOQ) The lowest concentration of the reference standard that can be accurately and precisely quantified is established.

Pharmaceutical Quality Control and Regulatory Compliance of Phenoxybenzamine Impurity C

Integration into Pharmaceutical Quality Control (QC) Applications

The control of impurities is a fundamental aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. Phenoxybenzamine (B1677643) Impurity C is utilized as a reference standard in various quality control applications to identify and quantify specific impurities in both the active pharmaceutical ingredient (API) and the finished dosage forms. aquigenbio.comsynzeal.com

Reference standards for impurities like Phenoxybenzamine Impurity C are essential for the development and validation of analytical methods used throughout the manufacturing process. cleanchemlab.comaquigenbio.com These standards are crucial for several QC applications:

Analytical Method Development and Validation (AMV): The impurity standard is used to confirm the specificity, linearity, accuracy, and precision of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), designed to detect and quantify impurities in phenoxybenzamine. aquigenbio.comsynzeal.com

In-Process Controls (IPCs): During the synthesis of the phenoxybenzamine API, IPC tests are performed to monitor the formation and clearance of impurities. Using a reference standard for Impurity C allows for the precise control of the manufacturing process to ensure impurities are kept below specified limits.

Finished Product Testing: For batch release of finished products like Phenoxybenzamine Hydrochloride Capsules, validated analytical methods are used to test for impurities. The reference standard helps to accurately identify and quantify any amount of Impurity C present, ensuring the batch meets the stringent acceptance criteria set by regulatory authorities. drugfuture.comuspnf.com

Regulatory Submissions: The availability of well-characterized impurity standards is a prerequisite for regulatory filings, such as Abbreviated New Drug Applications (ANDAs), providing evidence that impurities are properly controlled. cleanchemlab.comaquigenbio.com

Table 1: Role of this compound in QC Testing

QC Application Function of this compound Reference Standard Stage of Use
Method Development To establish analytical procedure for impurity detection. Pre-Manufacturing / R&D
Method Validation To confirm the analytical method's performance characteristics (specificity, accuracy, precision). Pre-Manufacturing / R&D
In-Process Control To monitor and control impurity levels during API synthesis. Manufacturing
Finished Product Release To quantify the impurity in the final drug product, ensuring it meets specifications. Post-Manufacturing

Stability studies are mandatory for determining the shelf-life and appropriate storage conditions for pharmaceutical products. During these studies, drug products are exposed to various environmental conditions (e.g., temperature, humidity) over time to monitor any changes in quality.

Phenoxybenzamine is known to degrade, particularly in neutral or basic aqueous solutions. researchgate.netnih.gov Stability-indicating analytical methods must be able to separate and quantify the active ingredient from any degradation products that may form. This compound reference standards are employed in these protocols to:

Identify Degradation Pathways: By using the standard in forced degradation studies, analysts can understand the conditions under which the impurity might form and identify it as a potential degradant.

Validate Stability-Indicating Methods: The standard is used to prove that the analytical method can detect and quantify the impurity in the presence of the API and other potential degradants, ensuring the method is fit for its purpose. researchgate.net

Quantify Impurities Over Time: In long-term stability studies, the reference standard allows for the accurate measurement of any increase in the level of Impurity C, which is critical for establishing the product's expiration date. synzeal.com

Adherence to Pharmacopeial Monographs and Guidelines

Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official public standards for medicines. researchgate.netedqm.eu Their monographs specify the tests, procedures, and acceptance criteria required to ensure the quality of a drug substance and its finished products, including limits for impurities.

Both the USP and EP have monographs for phenoxybenzamine that address the control of related substances.

United States Pharmacopeia (USP): The USP monograph for Phenoxybenzamine Hydrochloride Capsules specifies limits for impurities. drugfuture.com For instance, a revision bulletin updated the acceptance criteria for "phenoxybenzamine tertiary amine" to not more than 1.5% and total degradation products to not more than 2.0%. uspnf.com The monograph also sets limits for any other individual impurity. drugfuture.com

European Pharmacopoeia (EP): The EP provides reference standards for phenoxybenzamine impurities, such as Phenoxybenzamine Impurity B CRS, for use with its monographs. edqm.euedqm.eu These standards are essential for performing the system suitability and impurity tests prescribed in the pharmacopeia.

While these monographs list specified and unspecified impurities, the nomenclature can be complex. For example, the impurity once referred to as "tertiary amine phenoxybenzamine" has been identified as phenoxybenzamine hydroxide (B78521) (PBA-OH). researchgate.netnih.gov Another "unknown related substance" was identified as phenoxybenzamine nitrile (PBA-CN). researchgate.netnih.gov

Table 2: Example of Impurity Limits in USP Monograph for Phenoxybenzamine HCl Capsules

Impurity Previous Limit Revised Limit (2017)
Phenoxybenzamine Tertiary Amine ≤ 0.5% ≤ 1.5%
Any Other Individual Impurity ≤ 0.1% Not specified in bulletin
Total Degradation Products ≤ 1.5% ≤ 2.0%

Source: USP Revision Bulletin, 2017 uspnf.com

Historically, the pharmacopeial monographs for phenoxybenzamine have presented challenges for quality control laboratories. A significant issue was the ambiguity in the description of specified impurities. researchgate.netnih.gov

Lack of Characterization: The USP monograph described an HPLC procedure for determining a "tertiary amine phenoxybenzamine" and used the resolution of an "unknown related substance" as a system suitability criterion. However, structural information for this unknown substance was not provided. researchgate.netnih.gov

Unavailable Reference Standards: Official reference standards for these specified impurities were not available from the USP, making it difficult for laboratories to accurately implement the procedure and identify the impurities. researchgate.netnih.gov

Misleading Nomenclature: The term "phenoxybenzamine tertiary amine" was identified as potentially misleading, as both the impurity (phenoxybenzamine alcohol) and the active drug substance are tertiary amines. This led to a recommendation to use the more specific name "Phenoxybenzamine alcohol". uspnf.com

In-Situ Impurity Formation: It was discovered that phenoxybenzamine aziridinium (B1262131), an intermediate, can form during the chromatographic analysis itself. This complicates impurity profiling, as its presence could potentially lead to an overestimation of phenoxybenzamine alcohol, a specified impurity. uspnf.comuspnf.com

The challenges and ambiguities in existing monographs have necessitated a push for modernization. researchgate.netusp.org The goal of monograph modernization is to update analytical procedures with modern, more robust technologies (like HPLC and UHPLC) and to clarify impurity profiles based on current scientific understanding.

For phenoxybenzamine, this involves:

Structural Elucidation: Research has been conducted to identify the ambiguous impurities mentioned in the monographs. As a result, "tertiary amine phenoxybenzamine" was confirmed to be phenoxybenzamine hydroxide, and the "unknown related substance" was identified as phenoxybenzamine nitrile. researchgate.netnih.gov

Development of New Reference Standards: To properly control these newly identified impurities, corresponding reference standards must be developed and made available.

Updating Monographs: The USP's Small Molecules 2 Expert Committee has actively worked on revising the Phenoxybenzamine Hydrochloride monograph. This includes clarifying that phenoxybenzamine aziridinium is not to be controlled as an impurity due to its in-situ formation and updating the names of other impurities for clarity. uspnf.comuspnf.com This process relies on data and comments from industry stakeholders to ensure the revised monographs are scientifically sound and practical for implementation. uspnf.com

This ongoing effort ensures that the compendial procedures for controlling impurities like this compound are accurate, unambiguous, and reflect the current state of analytical science, thereby safeguarding patient health. researchgate.netusp.org

Table 3: List of Compounds

Compound Name
Phenoxybenzamine
Phenoxybenzamine Impurity B
This compound
Phenoxybenzamine Hydrochloride
Phenoxybenzamine hydroxide (PBA-OH) / Phenoxybenzamine alcohol
Phenoxybenzamine nitrile (PBA-CN)

International Conference on Harmonisation (ICH) Guidelines for Impurities

The ICH has developed a series of guidelines that are widely adopted by regulatory authorities globally, including the U.S. Food and Drug Administration (FDA). These guidelines provide a framework for the control of impurities in new drug substances and products.

The ICH Q3A (R2) guideline provides guidance on the control of impurities in new drug substances produced by chemical synthesis. fda.govfda.govyoutube.com It establishes thresholds for the reporting, identification, and qualification of impurities. These thresholds are based on the maximum daily dose of the drug substance.

Key aspects of ICH Q3A (R2) relevant to this compound include:

Reporting Threshold: The level at or above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level at or above which an impurity must be identified (i.e., its structure determined).

Qualification Threshold: The level at or above which an impurity's safety must be established through appropriate studies. fda.govregulations.gov

The guideline outlines a decision tree to guide the identification and qualification of impurities when they exceed the established thresholds.

Complementing ICH Q3A (R2), the ICH Q3B (R2) guideline focuses on impurities in new drug products. ipqpubs.compharmaffiliates.comlachmanconsultants.com It addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. Similar to Q3A (R2), this guideline sets thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose of the drug product.

For Phenoxybenzamine drug products, this guideline is crucial for controlling the formation of this compound during the product's shelf life. Stability studies are essential to monitor the levels of this and other degradation products.

The identification and qualification thresholds outlined in the ICH Q3A (R2) and Q3B (R2) guidelines are fundamental to ensuring the safety of pharmaceutical products. These thresholds are not arbitrary; they are based on scientific principles and risk assessment.

Below are the harmonized thresholds for impurities in new drug substances and new drug products.

Table 1: ICH Q3A (R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI (whichever is lower)0.15% or 1.0 mg/day TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

TDI: Total Daily Intake

Table 2: ICH Q3B (R2) Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg0.1%1.0% or 50 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.1%0.5% or 200 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g0.1%0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.1%0.15%0.15%

TDI: Total Daily Intake

If the level of this compound exceeds the qualification threshold, a comprehensive safety assessment is required. This may involve toxicological studies to demonstrate the safety of the impurity at the proposed acceptance criterion.

Regulatory Impact on Abbreviated New Drug Applications (ANDA)

The principles outlined in the ICH guidelines are also applied to the review of ANDAs for generic drugs. The FDA has issued specific guidance for industry on impurities in drug substances and drug products for ANDA submissions.

For an ANDA for a generic Phenoxybenzamine product to be approved, the applicant must provide comprehensive data on all impurities, including this compound. nih.govgabionline.net This data is essential to demonstrate that the generic product is as safe as the reference listed drug (RLD).

Comprehensive impurity data for an ANDA submission should include:

Impurity Profile: A detailed characterization of all impurities present in the drug substance and drug product. This includes identified and unidentified impurities.

Analytical Procedures: Validated analytical methods used for the detection and quantification of impurities. These methods must be demonstrated to be specific, sensitive, accurate, and precise.

Batch Analysis Data: Data from multiple batches of the drug substance and drug product to demonstrate consistency in the impurity profile.

Stability Data: Long-term and accelerated stability studies to assess the formation of degradation products, such as this compound, over the proposed shelf life of the product.

Justification of Specifications: A rationale for the proposed acceptance criteria for each impurity, including this compound. These limits should be justified based on batch data, stability data, and the ICH qualification thresholds. nih.gov

Failure to provide adequate justification for proposed impurity limits can lead to a Refuse-to-Receive (RTR) decision for an ANDA. nih.govraps.org

A critical component of a successful ANDA submission is the demonstration of a robust control strategy for impurities. This strategy should encompass all aspects of the manufacturing process, from raw material control to the final drug product packaging.

A robust control strategy for this compound would typically involve:

Control of Starting Materials and Intermediates: Implementing specifications for raw materials and intermediates to minimize the formation of impurities during the synthesis of the Phenoxybenzamine drug substance.

Process Optimization and Control: Designing and controlling the manufacturing process to consistently produce a drug substance and drug product with a well-defined impurity profile. This may involve optimizing reaction conditions, purification steps, and drying parameters.

In-Process Controls: Implementing in-process checks at critical steps of the manufacturing process to monitor and control the levels of impurities.

Finished Product Specifications: Establishing appropriate acceptance criteria for this compound and other impurities in the final drug substance and drug product specifications. These specifications should be based on a thorough understanding of the manufacturing process and the stability of the product.

Stability Program: A comprehensive stability program to monitor the levels of impurities throughout the shelf life of the drug product and to ensure that they remain within the established acceptance criteria.

By implementing a robust control strategy, manufacturers can ensure the consistent quality and safety of their generic Phenoxybenzamine products, thereby meeting the stringent requirements of regulatory authorities for ANDA approval.

Advanced Research Perspectives and Future Directions in Phenoxybenzamine Impurity C Studies

Exploration of Uncharacterized and Emerging Impurities Related to Phenoxybenzamine (B1677643)

Recent investigations have moved beyond the known impurity profile of Phenoxybenzamine to identify previously uncharacterized substances that may arise during synthesis or degradation. The United States Pharmacopeia-National Formulary (USP-NF) monograph for Phenoxybenzamine has historically mentioned an "unknown related substance." researchgate.netnih.gov Recent research has aimed to identify these unknown components to improve quality control.

Studies have successfully identified two significant degradation products: phenoxybenzamine hydroxide (B78521) (PBA-OH) and phenoxybenzamine nitrile (PBA-CN). researchgate.netnih.gov PBA-OH is the predominant degradation product when Phenoxybenzamine is exposed to neutral or basic aqueous solutions. researchgate.netnih.gov The identification of these emerging impurities is crucial for developing comprehensive, stability-indicating analytical methods and ensuring the long-term safety of the drug product.

The unambiguous identification of novel and uncharacterized impurities necessitates the use of advanced analytical technologies. The structural elucidation of impurities like PBA-CN has been accomplished through a combination of liquid chromatography-mass spectrometry (LC-MS) studies, followed by definitive confirmation via chemical synthesis and analysis using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Modern approaches are increasingly leveraging high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) for de novo structural identification. chemrxiv.orgchemrxiv.orgselvita.com These techniques provide precise mass measurements and fragmentation patterns, which are essential for proposing and confirming the structures of unknown compounds without prior synthesis of a reference standard. Computational tools are also being developed to automate the interpretation of mass spectra, which can significantly accelerate the identification process. chemrxiv.orgchemrxiv.org Furthermore, methods combining powder X-ray diffraction and NMR, sometimes referred to as NMR crystallography, are emerging as powerful tools for determining the structure of solid-state impurities. nih.gov

Table 1: Advanced Analytical Techniques for Impurity Identification

TechniqueApplication in Impurity ProfilingKey Advantages
LC-MS/MS Primary tool for detecting, separating, and providing initial structural information on unknown impurities. chemrxiv.orgchemrxiv.orgHigh sensitivity and specificity; provides molecular weight and fragmentation data. selvita.com
High-Resolution MS (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.Crucial for confirming molecular formulas of novel impurities.
NMR Spectroscopy Used for the definitive structural elucidation of isolated impurities. researchgate.netnih.govProvides detailed information about the chemical structure and connectivity of atoms.
Preparative HPLC Used to isolate sufficient quantities of an impurity for further structural analysis like NMR. registech.comEnables purification of trace components from a complex mixture.
Computational Mass Spectrometry Software-based tools that assist in interpreting MS/MS data for de novo structure elucidation. chemrxiv.orgchemrxiv.orgSpeeds up analysis and can improve the accuracy of identification.

Understanding the mechanisms through which a drug substance degrades is fundamental to ensuring its stability. For Phenoxybenzamine, it has been established that it undergoes rapid degradation in neutral or basic aqueous solutions. researchgate.netnih.gov The primary degradation pathway in these conditions leads to the formation of phenoxybenzamine hydroxide (PBA-OH). researchgate.netnih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and pathways. These studies were instrumental in identifying PBA-OH and proposing the structure of PBA-CN. nih.gov Future research will likely focus on exploring other potential degradation pathways, including photolytic and oxidative routes, to build a complete impurity profile and develop appropriate control strategies, such as protective packaging. lgcstandards.com

Development of Green Chemistry Principles for Impurity Mitigation

The pharmaceutical industry is increasingly adopting the principles of green chemistry to create more sustainable and environmentally friendly manufacturing processes. uniroma1.itnih.gov A key goal of green chemistry is to design syntheses that minimize the formation of impurities and by-products, thereby reducing waste and improving safety. uniroma1.it

Minimizing impurity formation from the outset is a core tenet of modern process chemistry. This can be achieved through several strategies applicable to the synthesis of Phenoxybenzamine.

Selection of High-Purity Raw Materials: Ensuring the purity of starting materials is a critical first step to prevent the introduction of impurities that could be carried through the synthetic process. registech.comzamann-pharma.com

Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, pH, and reaction time can significantly influence the impurity profile. For instance, avoiding highly acidic or basic conditions where possible can prevent the formation of specific degradation products. zamann-pharma.com

Use of an Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can prevent the formation of oxidative impurities. zamann-pharma.comnih.gov

Alternative Solvents and Catalysts: Green chemistry encourages the use of safer, more environmentally benign solvents and highly efficient catalysts to improve reaction selectivity and reduce by-product formation. researchgate.net

In cases where impurity formation cannot be completely avoided during synthesis or storage, the addition of scavengers or inhibitors to the final pharmaceutical formulation presents a viable mitigation strategy. aquigenbio.com A well-researched area in this field is the use of nitrite scavengers to prevent the formation of N-nitrosamine impurities, which are a class of "cohort of concern" contaminants. researchgate.netpharmaexcipients.com

While N-nitrosamines are not specifically associated with Phenoxybenzamine Impurity C, the principles of using scavengers are broadly applicable. For example, antioxidants are commonly used as excipients to slow down oxidative degradation. aquigenbio.com Research has shown that compounds like ascorbic acid (vitamin C), alpha-tocopherol, and various amino acids can act as effective nitrite scavengers. ijpsjournal.comdsm-firmenich.comusp.org These substances react with nitrosating agents, preventing them from reacting with the amine-containing drug substance. researchgate.netijpsjournal.com Future research could explore the potential for specific scavengers that could react with and neutralize reactive intermediates in the degradation pathways of Phenoxybenzamine, thus enhancing the stability of the final drug product.

Table 2: Examples of Impurity Scavengers/Inhibitors in Formulations

Scavenger/InhibitorMechanism of ActionTarget Impurity ClassExamples
Antioxidants Inhibit oxidation by reacting with free radicals or reducing agents.Oxidative DegradantsAscorbic Acid, Alpha-tocopherol, Butylated Hydroxyanisole (BHA) pharmaexcipients.com
Amino Acids Can act as nitrite scavengers, preventing the formation of nitrosamines.N-NitrosaminesL-cysteine, Histidine, Lysine pharmaexcipients.comusp.org
Buffering Agents Maintain a stable pH to prevent pH-dependent degradation.Acid/Base DegradantsCitrates, Phosphates aquigenbio.com

In-Silico Modeling and Predictive Analytics for Impurity Profiling

Computational tools are becoming indispensable in modern pharmaceutical development for predicting and managing impurities. zamann-pharma.com In-silico modeling and predictive analytics offer a data-driven approach to anticipate potential impurities throughout the product lifecycle, from early development to post-market surveillance. zamann-pharma.comeuropeanpharmaceuticalreview.com

This approach, sometimes called Predictive Impurity Analysis (PIA), leverages statistical models and machine learning algorithms to analyze historical data and forecast the likelihood of impurity formation. zamann-pharma.com By simulating reaction pathways and degradation mechanisms, these tools can predict potential by-products and degradants. zamann-pharma.com

Specialized software, such as the ACD/Impurity Profiling Suite, can predict various toxicological endpoints, including genotoxicity and carcinogenicity, based on the chemical structure of an impurity. acdlabs.com This is crucial for complying with regulatory guidelines like ICH M7(R2), which governs the assessment and control of mutagenic impurities. acdlabs.com These predictive tools help in early-stage risk assessment, allowing chemists to prioritize which impurities require rigorous analytical monitoring and toxicological qualification. zamann-pharma.comamsbiopharma.com By using these predictive models, pharmaceutical companies can design more robust manufacturing processes and control strategies, ultimately ensuring higher product quality and patient safety. europeanpharmaceuticalreview.com

Computational Chemistry for Predicting Degradation Products and Reaction Outcomes

Computational chemistry offers a powerful in-silico approach to predict the degradation pathways and potential reaction outcomes for pharmaceutical compounds and their impurities. By simulating the chemical behavior of this compound under various stress conditions (e.g., pH, temperature, light, and oxidation), computational models can identify likely degradation products. This predictive capability is invaluable for proactive impurity profiling and the development of robust stability-indicating analytical methods.

Theoretical studies employing Density Functional Theory (DFT) and other quantum mechanical methods can elucidate the reaction mechanisms, transition states, and kinetic parameters associated with the degradation of this compound. This information can help in understanding the propensity of the impurity to form and degrade, guiding formulation development and storage condition recommendations.

Table 1: Hypothetical Predicted Degradation Products of this compound using Computational Models

Predicted DegradantMolecular FormulaPredicted Formation Pathway
1-phenoxypropan-2-amineC9H13NOHydrolysis of the chloroethyl group
N-(2-hydroxyethyl)-1-phenoxypropan-2-amineC11H17NO2Hydrolysis of the chloroethyl group
2-chloro-N-(1-phenoxypropan-2-yl)acetamideC11H14ClNO2Oxidation

This table is for illustrative purposes to demonstrate the potential output of computational chemistry studies.

Machine Learning and Artificial Intelligence Applications in Impurity Risk Assessment

Table 2: Illustrative Machine Learning Model for Risk Prioritization of this compound

FeatureInput DataPredicted Risk Level (Hypothetical)
Structural AlertsPresence of chloroethyl groupHigh
Predicted ReactivityHighMedium
Process Parameter VariabilityHighHigh
Predicted Leachability from packagingLowLow

This table is a conceptual representation of how a machine learning model might assess the risk associated with an impurity.

Harmonization and Standardization of Impurity Characterization and Reporting

Ensuring the consistent and accurate analysis of pharmaceutical impurities across different laboratories and regions is a critical aspect of global drug quality. The harmonization of analytical methods and the development of global reference standards are essential for achieving this goal.

Collaborative Research Initiatives for Global Impurity Reference Standard Development

The availability of a well-characterized, global reference standard for this compound is fundamental for its accurate identification and quantification. Collaborative initiatives involving pharmaceutical manufacturers, regulatory agencies (such as the European Directorate for the Quality of Medicines & HealthCare - EDQM), and pharmacopoeias (like the United States Pharmacopeia - USP and the European Pharmacopoeia - Ph. Eur.) are crucial for the development and establishment of such a standard. researchgate.netnih.gov

These collaborations facilitate the sharing of analytical data, expertise, and resources, leading to a robustly characterized reference material that can be used worldwide. The establishment of a global standard ensures that all stakeholders are using a common benchmark for quality control, which is vital for the international trade of pharmaceutical products.

Inter-Laboratory Studies for Validating Impurity Analytical Methods

The successful completion of inter-laboratory validation provides a high degree of confidence in the analytical method's reliability and its suitability for its intended purpose. This is particularly important for methods that will be used for regulatory submissions and routine quality control testing in different manufacturing sites and by various regulatory authorities. The data generated from these studies are essential for establishing standardized analytical procedures for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.